molecular formula C19H32O5 B1665639 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate CAS No. 120755-15-9

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate

Cat. No.: B1665639
CAS No.: 120755-15-9
M. Wt: 340.5 g/mol
InChI Key: QDXHMXIOLIYZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AGN-190383 involves several steps:

Industrial production methods for AGN-190383 are not widely documented, but the synthetic route described above provides a basis for laboratory-scale preparation.

Chemical Reactions Analysis

AGN-190383 undergoes several types of chemical reactions:

Common reagents used in these reactions include dodecylmagnesium bromide, acetic anhydride, and singlet oxygen. The major products formed from these reactions are intermediates that eventually lead to the formation of AGN-190383.

Properties

IUPAC Name

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-17(23-15(2)20)16-14-18(21)24-19(16)22/h14,17,19,22H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXHMXIOLIYZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1=CC(=O)OC1O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923552
Record name 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120755-15-9
Record name Agn 190383
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120755159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AGN-190383
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8JP0Y3QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Reactant of Route 2
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Reactant of Route 3
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Reactant of Route 4
Reactant of Route 4
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Reactant of Route 5
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Reactant of Route 6
Reactant of Route 6
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate

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